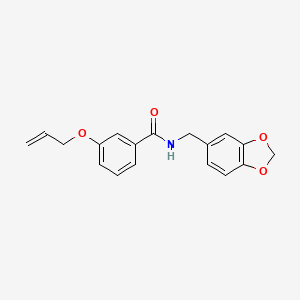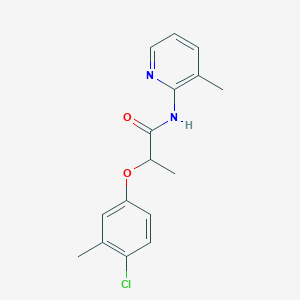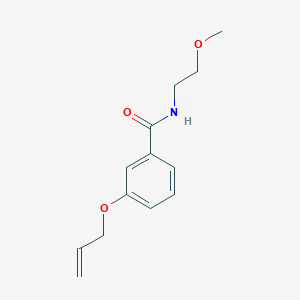
N,N'-1,5-naphthalenediylbis(3-methylbutanamide)
Overview
Description
N,N'-1,5-naphthalenediylbis(3-methylbutanamide), commonly referred to as NBMI, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been shown to possess strong antioxidant properties and has been studied extensively for its ability to chelate heavy metals.
Scientific Research Applications
NBMI has been studied extensively for its potential therapeutic applications. It has been shown to possess strong antioxidant properties, which make it a promising candidate for the treatment of conditions associated with oxidative stress. Additionally, NBMI has been studied for its ability to chelate heavy metals, which could be useful in the treatment of heavy metal poisoning.
Mechanism of Action
NBMI functions as a chelating agent, binding to heavy metals and removing them from the body. Additionally, NBMI possesses strong antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that NBMI is able to effectively chelate heavy metals such as mercury, lead, and arsenic. Additionally, NBMI has been shown to protect cells from oxidative damage and reduce inflammation. These effects make NBMI a promising candidate for the treatment of conditions associated with heavy metal toxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of NBMI is its strong antioxidant properties, which make it a useful tool for studying oxidative stress in laboratory experiments. Additionally, NBMI's ability to chelate heavy metals makes it a useful tool for studying heavy metal toxicity. However, one limitation of NBMI is its relatively high cost, which may limit its use in certain laboratory experiments.
Future Directions
There are several potential future directions for research on NBMI. One area of interest is the development of NBMI as a potential therapeutic agent for the treatment of heavy metal toxicity. Additionally, further research is needed to better understand the mechanism of action of NBMI and its potential applications in the treatment of conditions associated with oxidative stress. Finally, there is a need for further studies to evaluate the safety and efficacy of NBMI in human clinical trials.
properties
IUPAC Name |
3-methyl-N-[5-(3-methylbutanoylamino)naphthalen-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13(2)11-19(23)21-17-9-5-8-16-15(17)7-6-10-18(16)22-20(24)12-14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFNTXRVZZUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)


![2-[(4-bromophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4401272.png)

![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)

![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)

![4-{5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4401329.png)